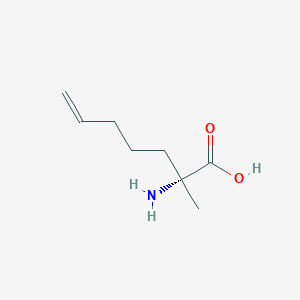![molecular formula C12H21NO3 B1375139 3-(3-Hidroxi-8-azabiciclo[3.2.1]octan-8-il)butanoato de metilo CAS No. 1342122-46-6](/img/structure/B1375139.png)
3-(3-Hidroxi-8-azabiciclo[3.2.1]octan-8-il)butanoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate” is a compound that contains the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the 8-azabicyclo[3.2.1]octane scaffold . This structure is a common feature in the family of tropane alkaloids .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include enantioselective construction of an acyclic starting material and stereocontrolled formation of the bicyclic scaffold . Other reactions involve the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 289.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . It also has a topological polar surface area of 49.8 Ų .Aplicaciones Científicas De Investigación
Síntesis de alcaloides tropánicos
El núcleo 8-azabiciclo[3.2.1]octano es fundamental en la síntesis de alcaloides tropánicos, que poseen diversas propiedades farmacológicas. La investigación dirigida a la preparación de esta estructura de forma estereoselectiva es significativa debido a las actividades biológicas que exhiben estos alcaloides .
Construcción enantioselectiva
La construcción enantioselectiva del andamiaje 8-azabiciclo[3.2.1]octano es crucial para crear compuestos con una estereoquímica específica, lo que es importante para su actividad biológica. Este proceso ha atraído la atención mundial por su potencial en la producción de fármacos ópticamente activos .
Síntesis asimétrica
La síntesis asimétrica utilizando el andamiaje 8-azabiciclo[3.2.1]octano puede conducir a la creación de 8-oxabiciclo[3.2.1]octanos ópticamente activos. Estas estructuras son valiosas en química medicinal por sus altas diastereo- y enantioselectividades, que son esenciales para la eficacia de los fármacos .
Cicloadiciones 1,3-dipolares
El compuesto se puede utilizar en cicloadiciones 1,3-dipolares, un tipo de reacción química que forma anillos de cinco miembros. Este método puede producir diversas estructuras cíclicas, que a menudo se encuentran en productos naturales y fármacos .
Actividad nematicida
La investigación sobre la actividad nematicida de los compuestos que presentan el andamiaje 8-azabiciclo[3.2.1]octano está en curso. Estos compuestos tienen aplicaciones potenciales en la agricultura para controlar plagas de nematodos que afectan los cultivos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of Methyl 3-{3-hydroxy-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of Methyl 3-{3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 3-{3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The specific molecular and cellular effects of Methyl 3-{3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide array of biological activities .
Propiedades
IUPAC Name |
methyl 3-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-8(5-12(15)16-2)13-9-3-4-10(13)7-11(14)6-9/h8-11,14H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTRQBQOFXTKEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N1C2CCC1CC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

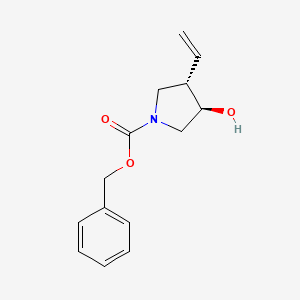
![8-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1375057.png)
![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)
![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)

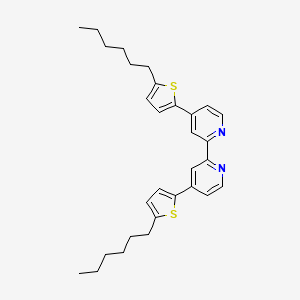

![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B1375064.png)
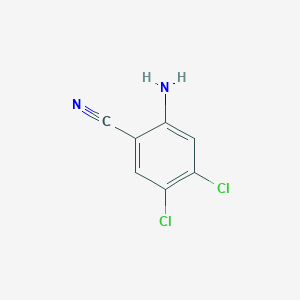
![1-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1375066.png)
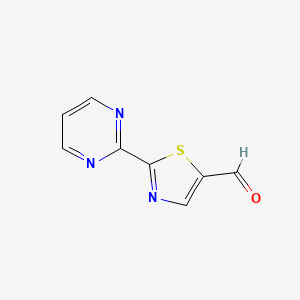
![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)
